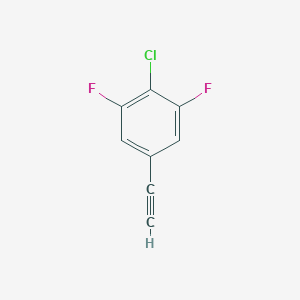

2-Chloro-5-ethynyl-1,3-difluorobenzene

Description

2-Chloro-5-ethynyl-1,3-difluorobenzene, with the chemical formula C₈H₃ClF₂ and CAS number 177572-84-8, is a halogenated aromatic hydrocarbon that has garnered attention for its utility as a synthetic intermediate. nbinno.comuq.edu.au The strategic placement of its functional groups—a chloro group, an ethynyl (B1212043) group, and two fluoro atoms on a benzene (B151609) ring—makes it a valuable precursor in various chemical transformations.

Halogenated arenes, or aryl halides, are a class of organic compounds that play a pivotal role in organic synthesis. The carbon-halogen bond in these compounds can be readily functionalized through a variety of cross-coupling reactions, making them essential building blocks for more complex molecules. The presence of chlorine and fluorine atoms in this compound places it firmly within this important class of compounds.

Furthermore, the compound is a significant member of the field of fluorinated organic chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. google.commdpi.com Fluorine's high electronegativity and small size can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability of drug candidates. google.commdpi.com Consequently, fluorinated compounds are of immense interest in pharmaceutical and agrochemical research. The two fluorine atoms in this compound contribute to these desirable properties in the molecules synthesized from it.

The ethynyl group (–C≡CH) is another key feature of this compound that contributes to its synthetic versatility. The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, participating in a wide array of chemical transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions. tcichemicals.com This functionality allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures.

The unique structural attributes of this compound have led to its application in several key areas of chemical research.

Medicinal Chemistry: A primary application of this compound is as an intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. rsc.orged.ac.uk The difluorinated phenyl-ethynyl motif is a common feature in a number of potent and selective kinase inhibitors.

Materials Science: While specific applications in materials science are less documented, the presence of the ethynyl group and the fluorinated aromatic ring suggests potential use in the development of novel polymers and functional materials. Ethynyl-containing compounds are known precursors to conductive polymers and materials with interesting optical and electronic properties. nih.gov

Organic Synthesis: As a versatile building block, this compound is a valuable tool for synthetic organic chemists. Its multiple reactive sites allow for sequential and regioselective functionalization, enabling the efficient construction of complex target molecules. nbinno.com

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 177572-84-8 |

| Molecular Formula | C₈H₃ClF₂ |

| Molecular Weight | 172.56 g/mol |

| Synonyms | Benzene, 2-chloro-5-ethynyl-1,3-difluoro- |

| Key Functional Groups | Ethynyl, Chloro, Fluoro |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethynyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEFVVJPHTWNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Ethynyl 1,3 Difluorobenzene

Retrosynthetic Analysis for the Fluorinated Ethynylbenzene Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Chloro-5-ethynyl-1,3-difluorobenzene, the analysis begins by identifying the key functional groups and their relationships on the aromatic ring. The primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-halogen bonds.

The most logical disconnection is the C(sp)-C(sp²) bond of the ethynyl group, which points to a Sonogashira coupling reaction. This suggests a precursor in the form of a halogenated difluorobenzene, specifically a 1-chloro-2,4-difluoro-5-halobenzene, and an acetylene (B1199291) source. Another key disconnection is the introduction of the chloro substituent, which can be achieved through electrophilic aromatic substitution.

Precursor Identification and Optimized Synthesis Routes to Key Intermediates

Based on the retrosynthetic analysis, the key intermediate is a halogenated derivative of 1,3-difluorobenzene (B1663923). A plausible precursor for the Sonogashira coupling is 2-chloro-5-iodo-1,3-difluorobenzene or 2-chloro-5-bromo-1,3-difluorobenzene. The synthesis of these intermediates from 1,3-difluorobenzene is a critical step.

The synthesis of 1,3-difluorobenzene itself can be achieved through various methods, including the thermal decomposition of diazotized 3-fluoroaniline (B1664137) in the presence of hydrogen fluoride (B91410) or via the reduction of 2,4-difluoronitrobenzene. google.com

An optimized route to a key intermediate could involve the nitration of a 2-chloro-1,3-difluorobenzene (B1582259) derivative. For instance, the synthesis of 2-chloro-1,3-difluoro-5-nitro-benzene has been reported from 3-chloro-2,4-difluoro-6-nitroaniline. chemicalbook.com The nitro group can then be converted to a diazonium salt, which can be subsequently substituted with a halogen (e.g., iodine or bromine) via a Sandmeyer-type reaction, yielding the desired precursor for ethynylation.

Direct Functionalization Approaches on Fluorinated Benzenes

Direct functionalization of the fluorinated benzene (B151609) core offers a more atom-economical approach. This involves the regioselective introduction of the chloro and ethynyl groups onto the 1,3-difluorobenzene ring.

The regioselective halogenation of arenes is a well-established process. The use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) can lead to efficient and regioselective halogenation of a wide range of aromatic compounds under mild conditions. organic-chemistry.org For 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing. However, the positions are also deactivated. The position between the two fluorine atoms (position 2) is highly activated for electrophilic substitution. The positions para to the fluorine atoms (positions 4 and 6) are also activated.

To achieve the desired 2-chloro substitution pattern, direct chlorination of 1,3-difluorobenzene would likely require specific catalysts or directing groups to overcome the inherent directing effects of the fluorine atoms. A plausible strategy would be to first introduce a directing group that favors chlorination at the 2-position, followed by its removal.

Alternatively, a stepwise approach starting with a pre-functionalized benzene ring is often more practical to ensure high regioselectivity. For instance, starting with an aniline (B41778) derivative and performing halogenation reactions where the amino group directs the substitution pattern, followed by deamination, can provide the desired halogenated intermediate.

The introduction of the ethynyl group is most commonly achieved through a Sonogashira cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a suitable precursor such as 2-chloro-5-iodo-1,3-difluorobenzene would be reacted with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). soton.ac.uknih.gov

The reaction conditions for Sonogashira coupling are generally mild and tolerate a wide range of functional groups. nih.gov Following the coupling, the protecting group on the alkyne (e.g., trimethylsilyl) is removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

Stepwise Construction from Simpler Aromatic Building Blocks

A stepwise construction approach provides greater control over the regiochemistry. A potential synthetic route is outlined below:

Nitration of 1,3-Dichlorobenzene (B1664543): Start with 1,3-dichlorobenzene and perform a nitration reaction to introduce a nitro group. This would likely yield a mixture of isomers, with 1,3-dichloro-4-nitrobenzene being a major product.

Fluorination: The chloro groups can then be substituted with fluorine via a nucleophilic aromatic substitution reaction (SNAAr) using a fluoride source like potassium fluoride under high temperatures (the Halex process). This would yield 1,3-difluoro-4-nitrobenzene.

Reduction: The nitro group is then reduced to an amino group, for example, using catalytic hydrogenation or a metal reductant like tin(II) chloride, to give 2,4-difluoroaniline.

Sandmeyer Reaction: The amino group can be converted to a chloro group via a Sandmeyer reaction. Diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with copper(I) chloride, would yield 1-chloro-2,4-difluorobenzene.

Iodination: The next step is the regioselective iodination of 1-chloro-2,4-difluorobenzene. The position para to the chlorine and ortho to a fluorine is activated, leading to 1-chloro-2,4-difluoro-5-iodobenzene.

Sonogashira Coupling: Finally, a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, would yield the target molecule, this compound.

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities

The efficiency, yield, and selectivity of each synthetic approach can vary significantly.

| Synthetic Step | Typical Reagents and Conditions | Expected Yield | Selectivity |

| Nitration | HNO₃, H₂SO₄ | Moderate to Good | Mixture of isomers |

| Halex Fluorination | KF, high temperature, polar aprotic solvent | Good to Excellent | High |

| Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | Excellent | High |

| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCl | Good | High |

| Electrophilic Iodination | I₂, oxidizing agent (e.g., HNO₃) | Good | High regioselectivity |

| Sonogashira Coupling | TMS-acetylene, Pd catalyst, CuI, base | Good to Excellent | High |

| Desilylation | K₂CO₃, MeOH or TBAF, THF | Excellent | High |

The choice of the halogen (iodine or bromine) in the precursor for the Sonogashira coupling also impacts efficiency. Aryl iodides are generally more reactive than aryl bromides, often leading to higher yields and faster reaction times. However, aryl bromides are typically less expensive and more readily available.

Ultimately, the optimal synthetic route will depend on a balance of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the ease of purification.

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route likely involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a suitable halogenated benzene derivative, followed by the removal of the protecting group.

Key considerations for a scalable synthesis include:

Starting Material Selection and Availability: The choice of the starting halogenated benzene is crucial. A plausible precursor is 1-chloro-2,4-difluoro-5-iodobenzene. The availability and cost of this starting material on a large scale are paramount. While iodoarenes are generally more reactive in Sonogashira couplings, the corresponding bromo- or even chloro-derivatives might be more economical for industrial applications, although they may require more forcing reaction conditions.

Catalyst Selection and Loading: The Sonogashira reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. For large-scale production, minimizing the amount of the expensive palladium catalyst is a significant economic driver. Research into highly active catalysts, such as palladium N-heterocyclic carbene (NHC) complexes, allows for lower catalyst loadings. cam.ac.uk Furthermore, the use of heterogeneous catalysts, where the palladium is supported on materials like silica, alumina, or titania, can facilitate easier separation and recycling of the catalyst, which is a major advantage in industrial processes. cam.ac.uk

Reaction Conditions Optimization:

Solvent Choice: The choice of solvent is critical for scalability. While solvents like DMF are common in laboratory-scale synthesis, their toxicity and high boiling points can pose challenges for large-scale operations in terms of worker safety and solvent removal. nih.gov Exploring greener and more benign solvent alternatives is essential.

Base Selection: An appropriate base is required to facilitate the reaction. Inorganic bases like cesium carbonate or potassium carbonate are often used. The choice of base can influence reaction efficiency and should be evaluated for cost and ease of removal.

Temperature and Pressure Control: Maintaining optimal and consistent temperature and pressure is vital for reaction control, yield, and safety on a large scale.

Work-up and Purification: Developing a simple and efficient work-up procedure is critical for industrial-scale synthesis. This includes effective removal of the catalyst, salts, and solvent. Purification methods like distillation or crystallization are generally preferred over chromatography for large quantities due to cost and throughput.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process, especially when handling flammable solvents, reactive reagents, and potentially exothermic reactions.

Table 1: Comparison of Potential Starting Materials for Scalable Synthesis

| Starting Material | Reactivity in Sonogashira Coupling | Relative Cost |

| 1-Chloro-2,4-difluoro-5-iodobenzene | High | High |

| 1-Bromo-3-chloro-2,6-difluorobenzene | Moderate | Moderate |

| 1,3-Dichloro-2,4-difluorobenzene | Low | Low |

Green Chemistry Principles Applied to the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing a sustainable and environmentally responsible process.

Atom Economy: The Sonogashira coupling itself is an atom-economical reaction, as it forms a carbon-carbon bond with the generation of a salt as the primary byproduct. nih.gov To further improve atom economy, the choice of protecting group for the acetylene is important. The use of trimethylsilyl (B98337) (TMS) group is common, and its removal generates a volatile byproduct (trimethylsilanol or its derivatives), which is preferable to generating large amounts of solid waste.

Use of Safer Solvents: A significant focus in greening the Sonogashira reaction is the replacement of hazardous solvents like DMF. nih.gov Research has shown that greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be effective for copper-free and amine-free Sonogashira couplings at room temperature. nih.gov Water has also been explored as a solvent for Sonogashira reactions, often in the presence of surfactants. digitellinc.com

Energy Efficiency: Conducting reactions at or near ambient temperature reduces energy consumption. The development of highly active catalyst systems that operate under mild conditions is a key aspect of improving the energy efficiency of the synthesis. nih.gov Microwave-assisted synthesis can also be explored to reduce reaction times and potentially energy usage, although its scalability needs to be carefully assessed.

Waste Reduction and Prevention:

Copper-Free Sonogashira: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can lead to the formation of undesirable homocoupling byproducts and introduces a toxic heavy metal into the waste stream. nih.gov Developing efficient copper-free Sonogashira protocols is a significant step towards a greener synthesis. nih.govacs.org

Solvent-Free Reactions: Mechanochemical methods, such as high-speed ball milling, offer the potential for solvent-free Sonogashira coupling reactions, completely eliminating solvent waste. rsc.org

Green Deprotection: The deprotection of the silyl (B83357) group can often be achieved using mild and environmentally friendly reagents. For instance, catalytic amounts of a base like potassium carbonate in methanol (B129727) are often sufficient. reddit.com Care must be taken with highly fluorinated aromatics, as strong nucleophiles can lead to unwanted side reactions like nucleophilic aromatic substitution. reddit.com

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilization of the inherently atom-economical Sonogashira coupling. |

| Safer Solvents | Replacement of DMF with greener alternatives like 2-MeTHF or water. nih.govdigitellinc.com |

| Energy Efficiency | Use of highly active catalysts that function at lower temperatures. nih.gov |

| Catalyst Recyclability | Employment of heterogeneous or immobilized palladium catalysts for easy recovery and reuse. cam.ac.uknumberanalytics.com |

| Waste Prevention | Development of copper-free reaction conditions and solvent-free mechanochemical methods. acs.orgrsc.org |

Chemical Reactivity and Transformations of 2 Chloro 5 Ethynyl 1,3 Difluorobenzene

Reactivity of the Ethynyl (B1212043) Moiety in Organic Transformations

The terminal alkyne, or ethynyl group, is a highly functional moiety known for its participation in a wide array of organic reactions. Its reactivity is central to the construction of more complex molecular architectures.

The ethynyl group serves as an excellent dienophile or dipolarophile in cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly. nih.govmdpi.com For 2-Chloro-5-ethynyl-1,3-difluorobenzene, this transformation offers a straightforward method to link the fluorinated aromatic core to other molecules, such as biomolecules or polymer chains. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.org

Diels-Alder Reaction: While less common for simple alkynes compared to activated ones, the ethynyl group can participate as a dienophile in Diels-Alder reactions with suitable dienes, particularly at elevated temperatures. This [4+2] cycloaddition would yield a substituted barrelene-type intermediate which could then aromatize under the reaction conditions, providing a pathway to complex polycyclic aromatic systems. The reactivity in this context is influenced by the electronic nature of the aromatic ring.

The table below illustrates typical conditions for CuAAC reactions with phenylacetylene, a compound structurally related to the subject molecule.

| Reactants | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene, Benzyl Azide | Cu(I) complex | DMSO | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |

| Phenylacetylene, Benzyl Azide | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 |

| Phenylacetylene, Azidomethylbenzene | CuI | Various | 1-(phenylmethyl)-4-phenyl-1,2,3-triazole | High |

This table presents data for analogous reactions to illustrate the expected outcomes.

The carbon-carbon triple bond readily undergoes addition reactions. Hydrometallation, involving the addition of a metal-hydride bond across the alkyne, is a key transformation. Reagents like catecholborane (hydroboration), silanes (hydrosilylation), or tin hydrides (hydrostannylation) can be used to generate vinyl-metal species. These intermediates are highly valuable in subsequent cross-coupling reactions, allowing for the stereoselective synthesis of substituted alkenes. For example, hydroboration followed by oxidation can yield aldehydes or ketones, while reaction with a palladium catalyst and an organic halide can form a new C-C bond.

Electrophilic additions of halogens (e.g., Br₂, I₂) or hydrogen halides (e.g., HBr, HCl) across the triple bond are also feasible, leading to di- or monohaloalkenes, respectively. The regioselectivity of these additions is governed by electronic effects.

Ethynyl-substituted arenes are important monomers for the synthesis of conjugated polymers, which are of interest for their electronic and optical properties. nih.govrsc.org The polymerization of this compound can proceed through several pathways:

Direct Polymerization: Transition metal catalysts (e.g., Rh, Mo, W) can initiate the polymerization of the ethynyl group to form poly(aryleneethynylene)s (PAEs). researchgate.net These polymers feature a backbone of alternating aromatic rings and alkyne units.

Oxidative Coupling: In the presence of a copper catalyst and an oxidant (e.g., oxygen), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) or heterocoupling to form diynes. This can be extended to form polymers containing buta-1,3-diynylene linkages. researchgate.net

The properties of the resulting polymers, such as solubility, thermal stability, and conductivity, are heavily influenced by the substituents on the aromatic ring. The chloro and fluoro groups on this compound would be expected to enhance the polymer's thermal stability and modify its electronic characteristics.

Reactivity of the Halogen Substituents (Chloro and Fluoro)

The halogen atoms on the aromatic ring are key sites for substitution and cross-coupling reactions, providing pathways to introduce a wide variety of functional groups.

The presence of two strongly electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). core.ac.uk In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized Meisenheimer intermediate, followed by the departure of a leaving group. youtube.comnih.gov

For this compound, the fluorine atoms are generally better leaving groups than chlorine in SNAr reactions due to their ability to stabilize the transition state through their strong inductive effect. youtube.com The regioselectivity of the substitution is directed by the activating groups. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing substituents. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace one of the fluorine atoms to form new C-O, C-S, or C-N bonds. researchgate.netacs.orgnih.gov Controlling reaction conditions can allow for selective mono-substitution.

The following table shows examples of SNAr reactions on related difluorobenzene substrates.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1,3-Difluorobenzene (B1663923) | Various Alkoxides | KHMDS, THF | 1-Alkoxy-3-fluorobenzene | Good to Excellent |

| 2,4-Difluoronitrobenzene | Phenol | K₂CO₃, Toluene | 2-Nitro-5-fluorodiphenyl ether | High (ortho-selective) |

| 1-Chloro-2,4-difluorobenzene | N-Boc-4-piperidinemethanol | K₂CO₃, DMF | Boc-protected piperidinyl ether | High |

This table presents data for analogous reactions to illustrate the expected outcomes for the difluorobenzene core. researchgate.netacs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The different halogen atoms on this compound (F, Cl) exhibit different reactivities in these transformations. The general order of reactivity for oxidative addition to palladium(0) is I > Br > OTf > Cl >> F. nrochemistry.com This differential reactivity allows for selective coupling at the C-Cl bond while leaving the C-F bonds intact. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction couples the C-Cl bond with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govresearchgate.net This would transform the starting material into a substituted difluoro-ethynyl-biphenyl derivative.

Sonogashira Coupling: While the molecule already contains an ethynyl group, the C-Cl bond can also undergo Sonogashira coupling with a terminal alkyne. libretexts.orggold-chemistry.orgorganic-chemistry.org This would yield a product with two different alkyne substituents on the difluorobenzene ring.

Negishi Coupling: The Negishi reaction involves the coupling of the C-Cl bond with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the C-Cl bond with a primary or secondary amine, catalyzed by a palladium-phosphine complex. organic-chemistry.orgdiva-portal.orgresearchgate.net This provides direct access to substituted anilines.

Selective cross-coupling at the C-Cl bond provides a powerful strategy for elaborating the molecular structure while retaining the fluorine atoms, which can be valuable for tuning the physicochemical properties of the final product or for subsequent SNAr reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Resulting Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, XPhos Pd G2 | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | C(sp²)-C(sp) |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | C(sp²)-C(sp³/sp²/sp) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C(sp²)-N |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

The presence of a chloro substituent on the aromatic ring suggests the feasibility of halogen-metal exchange reactions. This transformation typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The expected outcome would be the replacement of the chlorine atom with a lithium atom, generating a highly reactive aryllithium intermediate.

This intermediate would then be susceptible to trapping by a wide range of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. The introduction of a carboxyl group could be achieved by reaction with carbon dioxide, while treatment with an alkyl halide could introduce an alkyl substituent at the original position of the chlorine atom. The efficiency and regioselectivity of this process would be influenced by the electronic effects of the fluoro and ethynyl groups on the stability of the aryllithium species.

Reactivity of the Aromatic Ring System

Controlled Electrophilic Aromatic Substitution Patterns

The substitution pattern of this compound presents a complex scenario for predicting the outcomes of electrophilic aromatic substitution (EAS) reactions. The two fluorine atoms are strongly deactivating, ortho-, para-directing groups due to their high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons (resonance donation). The chlorine atom is also a deactivating, ortho-, para-director. The ethynyl group is a deactivating, meta-directing group.

Given this complex interplay of directing effects, predicting the major product of an EAS reaction, such as nitration, halogenation, or Friedel-Crafts acylation, would be challenging without experimental data. The substitution would likely be directed to the positions ortho and para to the activating (or least deactivating) groups, while avoiding positions meta to the deactivating groups. The steric hindrance from the existing substituents would also play a significant role in determining the regiochemical outcome.

Directed Ortho-Metalation (DOM) Strategies

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the case of this compound, none of the existing substituents are strong DMGs.

However, it is conceivable that one of the fluorine atoms could act as a weak DMG, potentially directing lithiation to an adjacent position. The success of such a strategy would depend on the reaction conditions, including the choice of organolithium base and the presence of additives like tetramethylethylenediamine (TMEDA).

Multi-functionalization Strategies Utilizing Orthogonal Reactivity of Substituents

The diverse nature of the functional groups in this compound offers the potential for multi-functionalization through orthogonal reactions. The term "orthogonal" implies that the reactivity of each functional group can be addressed independently without affecting the others.

For example, the ethynyl group could undergo Sonogashira coupling with an aryl halide, a reaction catalyzed by palladium and copper complexes, to form a disubstituted alkyne. This reaction would likely proceed under conditions that would not affect the chloro or fluoro substituents. Subsequently, the chloro group could be targeted for a halogen-metal exchange or a nucleophilic aromatic substitution reaction. This stepwise approach would allow for the controlled and selective introduction of multiple new functionalities onto the aromatic core.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Achieving high levels of chemo-, regio-, and stereoselectivity would be a critical challenge in the synthetic manipulation of this compound.

Chemoselectivity would be crucial when performing reactions on one functional group in the presence of others. For instance, selective reduction of the ethynyl group without affecting the chloro or fluoro substituents would require careful choice of reagents and reaction conditions.

Regioselectivity would be a primary concern in electrophilic aromatic substitution and directed ortho-metalation reactions, as discussed above. The electronic and steric influences of the four substituents would need to be carefully considered to predict and control the position of incoming groups.

Stereoselectivity would become relevant if chiral centers are introduced in the course of a reaction, for example, during the addition of a nucleophile to a derivative of the ethynyl group.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations. For this compound, mechanistic investigations would be essential to unravel the complex interplay of electronic and steric effects.

Computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the transition states and intermediates of potential reactions. Experimental mechanistic studies, including kinetic analysis, isotopic labeling experiments, and the characterization of reaction intermediates, would be necessary to validate theoretical predictions and to build a robust understanding of the reactivity of this molecule.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Ethynyl 1,3 Difluorobenzene and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise molecular formula of a compound. For 2-Chloro-5-ethynyl-1,3-difluorobenzene (C₈H₃ClF₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous confirmation of its elemental composition.

Predicted Molecular Ion Peaks: The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart.

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Abundance |

| [M]⁺ | 171.9891 | - | ~100% |

| [M+2]⁺ | - | 173.9862 | ~32% |

This interactive table showcases the expected primary isotopic peaks for the molecular ion of this compound.

Fragmentation analysis, typically performed using techniques like electron ionization (EI), would provide insight into the molecule's stability and the connectivity of its atoms. Expected fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the ethynyl (B1212043) group, or cleavage of the aromatic ring.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive analysis of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single ethynyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, and the anisotropic effect of the ethynyl group. The ethynyl proton typically appears as a sharp singlet.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.5 | Multiplet | J(H-F) and J(H-H) |

| Ethynyl CH | 3.0 - 3.5 | Singlet | - |

This interactive table presents the anticipated ¹H NMR spectral regions for the different protons in this compound.

The ¹³C NMR spectrum would reveal all eight carbon atoms in the molecule. The chemical shifts would be highly dependent on the attached atoms and their positions on the aromatic ring. The carbons bonded to fluorine would exhibit large C-F coupling constants. The two carbons of the ethynyl group would have characteristic chemical shifts, with the terminal carbon being more shielded.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-F | 155 - 165 | Doublet |

| C-Cl | 130 - 140 | Singlet |

| C-C≡CH | 120 - 130 | Singlet |

| Aromatic CH | 110 - 125 | Doublet |

| C≡CH | 80 - 90 | Singlet |

| C≡CH | 75 - 85 | Singlet |

This interactive table outlines the probable ¹³C NMR chemical shift ranges for the carbon skeleton of this compound.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the two fluorine atoms are chemically non-equivalent and would therefore be expected to show two distinct signals. The chemical shifts and coupling constants would provide information about their electronic environment and their spatial relationship to other atoms, particularly the aromatic protons.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which can be useful in confirming the geometry of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the following characteristic vibrational bands would be expected:

Expected Vibrational Spectroscopy Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| ≡C-H stretch (terminal alkyne) | ~3300 | IR (strong, sharp), Raman |

| C≡C stretch | ~2100-2140 | IR (weak to medium), Raman (strong) |

| Aromatic C-H stretch | ~3000-3100 | IR, Raman |

| Aromatic C=C stretch | ~1400-1600 | IR, Raman |

| C-F stretch | ~1100-1300 | IR (strong) |

| C-Cl stretch | ~600-800 | IR |

This interactive table summarizes the key expected vibrational frequencies for the functional groups in this compound.

The C≡C stretching vibration is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, illustrating the complementarity of the two techniques. The precise positions of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) could also help to confirm the substitution pattern of the benzene ring.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

For a molecule such as this compound, single-crystal X-ray diffraction would elucidate the planarity of the benzene ring and the spatial orientation of its substituents: the chloro, difluoro, and ethynyl groups. The resulting crystallographic data would allow for a comprehensive understanding of how these functional groups dictate the solid-state assembly of the molecules. Intermolecular forces, such as halogen bonding (C–Cl···Cl–C, C–F···F–C), hydrogen bonding (C–H···F, C–H···Cl), and π–π stacking interactions involving the aromatic rings and the ethynyl groups, would be meticulously mapped out. mpg.de

The interplay of these non-covalent interactions governs the crystal packing, which can adopt various arrangements, including common motifs like herringbone or π-stacked structures. mpg.de The specific arrangement is influenced by the electronic and steric nature of the substituents. For instance, the presence of multiple halogen atoms can lead to significant halogen···halogen interactions that direct a noncentrosymmetric crystal packing. researchgate.net

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction experiment on a derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₃ClF₂ |

| Formula Weight | 172.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 6.123(1) |

| c (Å) | 13.456(3) |

| β (°) | 105.21(1) |

| Volume (ų) | 678.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.689 |

| R-factor (%) | 4.2 |

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

The synthesis and derivatization of this compound often involve complex chemical transformations. Advanced in-situ spectroscopic techniques, as part of Process Analytical Technology (PAT), are invaluable for real-time monitoring of these reactions. mt.comamericanpharmaceuticalreview.com Such methodologies provide continuous data on the concentrations of reactants, intermediates, and products, offering deep mechanistic insights and enabling precise process control. blazingprojects.com

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring reactions involving functional group transformations. youtube.com For reactions of this compound, such as the Sonogashira coupling, a fiber-optic FTIR probe can be immersed directly into the reaction mixture. researchgate.netmdpi.com The progress of the reaction can be tracked by observing the disappearance of the characteristic vibrational band of the terminal alkyne C≡C–H stretch (typically around 3300 cm⁻¹) and the appearance of the internal alkyne C≡C stretch (around 2200 cm⁻¹) of the product. The formation of other intermediates and byproducts can also be monitored in real-time, allowing for optimization of reaction conditions to maximize yield and minimize impurities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time reaction monitoring using NMR spectroscopy provides detailed structural information about the species in solution as a reaction progresses. acs.orgresearchgate.netnih.gov Flow NMR is particularly well-suited for this purpose, where the reaction mixture is continuously circulated through the NMR spectrometer. rsc.org For a reaction involving this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be highly informative. The disappearance of the acetylenic proton signal in ¹H NMR and the changes in the chemical shifts of the aromatic protons and carbons would indicate the consumption of the starting material. ¹⁹F NMR is especially useful for fluorinated compounds, as the fluorine chemical shifts are very sensitive to changes in the electronic environment of the aromatic ring, providing a clear window into the reaction's progress. rsc.org

Computational and Theoretical Investigations of 2 Chloro 5 Ethynyl 1,3 Difluorobenzene

Density Functional Theory (DFT) Studies for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This subsection would have focused on DFT-based predictions of the reactivity of 2-Chloro-5-ethynyl-1,3-difluorobenzene. By calculating reactivity descriptors such as the Fukui functions and local softness, it would be possible to predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. Transition state analysis for potential reactions involving the ethynyl (B1212043) group or aromatic substitution would have been presented, providing valuable information on reaction barriers and kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. This part of the article would have presented the predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and infrared (IR) vibrational frequencies for this compound. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide a deeper understanding of the electronic environment of the nuclei and the vibrational modes of the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide insights into its conformational preferences and intermolecular interactions in different environments. This section would have discussed the results of MD simulations, exploring the potential for dimer formation, aggregation, and interactions with solvent molecules. Understanding the conformational landscape is essential for predicting the macroscopic properties of materials based on this molecule.

Theoretical Insights into Reaction Mechanisms and Selectivity Control

Building upon the DFT studies, this final section would have offered a more in-depth theoretical perspective on the reaction mechanisms involving this compound. The focus would have been on understanding and controlling the selectivity of its reactions. For instance, computational analysis could predict the regioselectivity of addition reactions to the ethynyl group or the chemoselectivity in the presence of multiple reactive sites. These theoretical insights are crucial for designing efficient and selective synthetic routes to more complex molecules.

Applications of 2 Chloro 5 Ethynyl 1,3 Difluorobenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Structurally Complex Organic Molecules

The reactivity of the ethynyl (B1212043) and chloro groups, coupled with the electronic influence of the difluorinated ring, makes 2-chloro-5-ethynyl-1,3-difluorobenzene a valuable starting material for synthesizing intricate molecular architectures. The terminal alkyne functionality is particularly amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling. organic-chemistry.orgrsc.org This palladium-catalyzed cross-coupling reaction enables the facile connection of the difluorophenyl core to a wide range of aryl or vinyl halides, paving the way for the assembly of complex polycyclic and conjugated systems. organic-chemistry.org

Furthermore, the ethynyl group can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.comtcichemicals.com This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can act as stable linkers in the construction of larger, more elaborate molecules. organic-chemistry.orgtcichemicals.comnih.gov The chloro substituent provides an additional handle for synthetic modification, typically through nucleophilic aromatic substitution or other cross-coupling methodologies, further expanding the diversity of accessible structures.

Role in the Construction of Advanced Functional Materials

The inherent structural and electronic properties of this compound make it an attractive monomer and intermediate for the development of advanced functional materials with tailored optical and electronic characteristics.

Monomers for Specialty Polymers and Oligomers

This compound can serve as a key monomer in the synthesis of specialty polymers, particularly poly(arylene ethynylene)s (PAEs). These polymers, characterized by alternating aromatic and acetylene (B1199291) units in their backbone, are known for their desirable thermal and electronic properties. The polymerization of difunctional monomers derived from this compound can lead to materials with high thermal stability and potential applications in areas such as high-performance plastics and organic electronics. The fluorine atoms on the phenyl ring can enhance solubility and modify the electronic properties of the resulting polymers.

Intermediates for Organic Electronic and Photonic Materials (e.g., OLEDs, Fluorescent Probes)

The difluorophenylacetylene core of this compound is a common structural motif in materials designed for organic light-emitting diodes (OLEDs) and fluorescent probes. The rigid, planar nature of the ethynyl linkage, combined with the electron-withdrawing character of the difluorinated ring, can be exploited to tune the HOMO/LUMO energy levels of organic semiconductors. By incorporating this building block into larger π-conjugated systems, it is possible to create materials with specific emission colors and high quantum efficiencies, which are critical for OLED applications.

In the realm of fluorescent probes, the this compound scaffold can be elaborated to generate molecules that exhibit environmentally sensitive fluorescence. researchgate.netfrontiersin.orgresearchgate.net The synthesis often involves coupling the ethynyl group with other aromatic or heterocyclic systems to create donor-acceptor or extended π-conjugated structures. frontiersin.org These modifications can lead to probes with large Stokes shifts and high photostability, which are desirable for biological imaging and sensing applications. researchgate.net

Scaffolds for Agrochemical and Pharmaceutical Lead Synthesis

The this compound framework serves as a valuable scaffold for the synthesis of novel compounds with potential applications in agrochemicals and pharmaceuticals. The emphasis here is on the chemical structure and synthetic strategies rather than biological efficacy.

The presence of the halogenated phenyl ring is a common feature in many bioactive molecules. For instance, the substitution patterns found in this building block are relevant to the synthesis of certain classes of kinase inhibitors. nih.goved.ac.uknih.govmdpi.com Kinase inhibitors are a significant class of drugs, and the difluorophenyl group can play a crucial role in binding to the target protein. nih.goved.ac.uk Synthetic routes often involve the elaboration of the ethynyl and chloro groups to introduce pharmacophoric features necessary for biological activity. For example, the ethynyl group can be transformed into various heterocycles, while the chloro group can be displaced by amines or other nucleophiles to build out the desired molecular scaffold.

Ligand and Catalyst Precursors for Transition Metal Catalysis

While direct applications are still an emerging area of research, the structural motifs within this compound are pertinent to the design of ligands for transition metal catalysis. The ethynyl group, for instance, can be a precursor to phosphaalkynes or can be used to link the aromatic ring to a phosphine (B1218219) moiety. Phosphine ligands are ubiquitous in homogeneous catalysis, and the electronic properties of the difluorophenyl group can be used to modulate the activity and selectivity of the metal center. The synthesis of such ligands would typically involve multi-step sequences starting from the functional handles present in the parent molecule.

Design and Synthesis of Functionalized Probes and Tools for Chemical Biology

The unique reactivity of this compound makes it a useful starting point for the synthesis of functionalized probes for chemical biology. The ethynyl group is particularly valuable for its ability to undergo bioorthogonal "click" reactions. organic-chemistry.orgtcichemicals.comtcichemicals.comnih.gov This allows for the attachment of the difluorophenyl core to biomolecules or reporter tags, such as biotin (B1667282) or fluorescent dyes, in a highly specific manner. nih.govnih.gov

For example, a synthetic strategy could involve first modifying the chloro group or the aromatic ring with a reactive functional group. This intermediate could then be introduced into a biological system, and the ethynyl group used for subsequent labeling via a click reaction. This approach enables the development of probes for activity-based protein profiling, target identification, and cellular imaging. The synthesis of these probes focuses on creating a stable and specific tool for biological interrogation, with the chemical properties being paramount.

Future Research Directions and Emerging Methodologies for 2 Chloro 5 Ethynyl 1,3 Difluorobenzene

Development of Novel and More Sustainable Synthetic Routes

The current synthesis of 2-Chloro-5-ethynyl-1,3-difluorobenzene typically relies on classical cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods often involve precious metal catalysts, stoichiometric amounts of bases, and organic solvents, presenting opportunities for the development of more sustainable alternatives.

Future research is anticipated to focus on greener synthetic approaches. One promising direction is the exploration of heterogeneous catalysts, which can be more easily separated from the reaction mixture and recycled, thereby reducing waste and cost. For instance, palladium or copper nanoparticles supported on materials like activated carbon, metal-organic frameworks (MOFs), or polymers could offer enhanced stability and reusability.

Furthermore, the development of catalyst systems based on more abundant and less toxic metals, such as iron, nickel, or cobalt, is a key area of interest. These earth-abundant metals could potentially replace palladium in Sonogashira-type couplings, contributing to a more sustainable chemical industry. The use of aqueous reaction media, ionic liquids, or deep eutectic solvents could also minimize the reliance on volatile organic compounds (VOCs).

Another avenue for sustainable synthesis involves the direct C-H alkynylation of 2-chloro-1,3-difluorobenzene (B1582259). This approach would eliminate the need for pre-functionalization (e.g., bromination or iodination) of the aromatic ring, leading to a more atom-economical process. However, achieving high regioselectivity in such reactions remains a significant challenge due to the presence of multiple C-H bonds with similar reactivity.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching, simplified product purification. | Catalyst deactivation, lower activity compared to homogeneous counterparts. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. | Often require higher catalyst loadings and harsher reaction conditions. |

| C-H Alkynylation | Higher atom economy, fewer synthetic steps, reduced waste. | Achieving high regioselectivity, overcoming substrate scope limitations. |

Exploration of Unconventional Reactivity and Catalytic Systems

The trifunctional nature of this compound (possessing chloro, ethynyl (B1212043), and fluoro substituents) opens the door to a wide range of chemical transformations beyond standard cross-coupling reactions. Future research will likely delve into the selective functionalization of each of these reactive sites.

The ethynyl group is a particularly versatile handle for further elaboration. Beyond traditional click chemistry, its participation in cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes and nitriles, could lead to the synthesis of complex polycyclic aromatic compounds. Furthermore, the development of novel hydrofunctionalization reactions of the alkyne moiety could provide access to a variety of substituted vinyl derivatives.

The chloro and fluoro substituents also offer opportunities for unconventional reactivity. While the C-Cl bond is more readily activated in cross-coupling reactions, the selective activation of the C-F bond, although challenging, is an area of growing interest. Advances in catalyst design, particularly with nickel and palladium systems, are enabling the selective functionalization of C-F bonds, which could be applied to this compound for the introduction of new functional groups.

The development of dual catalytic systems, where two different catalysts work in concert to promote a cascade of reactions, could also lead to novel transformations. For example, a combination of a palladium catalyst to activate the C-Cl bond and a photoredox catalyst to engage the ethynyl group could enable the one-pot synthesis of complex molecules from simple starting materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced heat and mass transfer, and the potential for process automation. The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a logical next step in its development.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. For example, the in-situ generation and immediate consumption of reactive organometallic species in a flow reactor can minimize the risks associated with their handling in large quantities. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can lead to improved yields and selectivities. nih.gov

Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions and molecules. By integrating the synthesis of this compound and its derivatives into such platforms, researchers can rapidly screen a wide range of reaction conditions and explore a vast chemical space. This high-throughput approach can significantly shorten the drug discovery and materials development timelines.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety, enhanced process control, scalability, potential for in-situ generation of reactive intermediates. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new derivatives. |

Advanced In-Silico Approaches for De Novo Design of Derivatives and Reaction Prediction

Computational chemistry and in-silico modeling are becoming increasingly powerful tools in chemical research. These methods can be employed to predict the properties and reactivity of molecules, guide the design of new experiments, and accelerate the discovery process.

For this compound, density functional theory (DFT) calculations can be used to model its electronic structure and predict its reactivity towards various reagents. This information can be invaluable in designing selective functionalization strategies. For instance, by calculating the relative activation energies for the oxidative addition of a palladium catalyst to the C-Cl and C-F bonds, one could predict the conditions necessary for selective cross-coupling.

Furthermore, in-silico methods can be used for the de novo design of derivatives with specific desired properties. By combining computational screening with machine learning algorithms, it is possible to explore a vast virtual chemical space and identify promising candidates for synthesis and testing. For example, one could design a library of virtual derivatives of this compound and use quantitative structure-activity relationship (QSAR) models to predict their biological activity or material properties.

Reaction prediction tools, powered by artificial intelligence, are also emerging as a valuable asset for synthetic chemists. These tools can analyze the structure of a target molecule and suggest potential synthetic routes, including those that may not be immediately obvious to a human chemist.

Opportunities for Interdisciplinary Research and Applications Beyond Current Scope

The unique combination of functional groups in this compound makes it an attractive scaffold for applications in a variety of interdisciplinary fields. While its primary use to date has been as a building block in organic synthesis, its potential extends far beyond this traditional role.

In medicinal chemistry, the difluorobenzene motif is a common feature in many bioactive molecules, as the fluorine atoms can enhance metabolic stability and binding affinity. researchgate.net The ethynyl group provides a convenient handle for the attachment of pharmacophores or for use in bioorthogonal chemistry. The chlorine atom can be used as a point of diversification or to modulate the electronic properties of the molecule.

In materials science, the rigid, planar structure of the aromatic ring, combined with the reactive ethynyl group, makes this compound a promising candidate for the synthesis of novel organic electronic materials. For example, it could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of fluorine atoms can also impart desirable properties such as improved stability and electron-transport characteristics.

The exploration of these and other interdisciplinary applications will require close collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational chemists. Such collaborations will be essential to fully realize the potential of this compound as a versatile platform for the development of new technologies. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-ethynyl-1,3-difluorobenzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and Sonogashira coupling. For example, starting from 1,3-difluorobenzene, chlorination at the 2-position can be achieved using AlCl₃ and Cl₂ under reflux . Ethynylation at the 5-position may require palladium-catalyzed cross-coupling (e.g., using trimethylsilylacetylene followed by deprotection). Key factors include:

- Temperature control (40–60°C for coupling reactions).

- Use of anhydrous solvents (e.g., THF or DMF) to prevent side reactions.

- Monitoring by TLC or HPLC to track intermediate formation .

Q. How can researchers safely handle this compound given its reactive functional groups?

- Methodological Answer :

- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised if vapor exposure is possible .

- Storage : Store in a cool (0–6°C), dry environment under inert gas (argon or nitrogen) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F) and ¹H NMR for ethynyl proton detection (sharp singlet near δ 3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 202.0 Da) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1600 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Software like Gaussian or MOE can model electron density maps .

- Simulate transition states for Pd-catalyzed couplings to evaluate steric/electronic effects of substituents. Compare activation energies for different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What strategies resolve contradictions in experimental data, such as unexpected by-products during synthesis?

- Methodological Answer :

- Triangulation : Combine HPLC, GC-MS, and ¹H NMR to identify impurities (e.g., dehalogenated or dimerized products) .

- Isolation and Crystallography : Recrystallize by-products and analyze via single-crystal X-ray diffraction (as in ) to confirm structures .

- Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) to pinpoint conditions favoring side reactions .

Q. How do electronic effects of fluorine and chlorine substituents influence the compound’s regioselectivity in further functionalization?

- Methodological Answer :

- Hammett Analysis : Use σₚ values (Cl: +0.23, F: +0.06) to predict directing effects. Fluorine’s electron-withdrawing nature meta-directs electrophiles, while chlorine enhances ortho/para reactivity .

- Competitive Experiments : Compare nitration or sulfonation outcomes with analogous difluorobenzene derivatives to isolate substituent effects .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Methodological Answer :

- Process Optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce by-products .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

- Purification : Use column chromatography with silica gel or reverse-phase HPLC for large-scale purification .

Data Contradiction Analysis Framework

- Example Scenario : Discrepancies in reported melting points or reaction yields.

- Root Cause Investigation :

Verify solvent purity (e.g., trace water in DMF may deactivate catalysts) .

Replicate experiments using standardized reagents (e.g., ACS-grade chemicals) .

Compare synthetic protocols for deviations (e.g., reflux time, inert atmosphere quality) .

Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.